2-Chloro-4-(trifluoromethyl)pyridin-3-OL
Overview
Description
2-Chloro-4-(trifluoromethyl)pyridin-3-OL is an organic compound with the molecular formula C6H3ClF3NO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both chlorine and trifluoromethyl groups on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-(trifluoromethyl)pyridin-3-OL can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-iodopyridine with trifluoromethyl ketone under alkaline conditions. The reaction typically requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step processes that include chlorination and fluorination reactions. For example, 2-chloro-5-methylpyridine can be chlorinated under liquid-phase conditions to form 2,3-dichloro-5-(trichloromethyl)pyridine, which is then subjected to vapor-phase fluorination .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethyl)pyridin-3-OL undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the chlorine or trifluoromethyl groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-4-(trifluoromethyl)pyridin-3-OL, while oxidation can produce 2-chloro-4-(trifluoromethyl)pyridin-3-one .
Scientific Research Applications
2-Chloro-4-(trifluoromethyl)pyridin-3-OL has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various drugs, including those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Uniqueness
2-Chloro-4-(trifluoromethyl)pyridin-3-OL is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to similar compounds .
Biological Activity
2-Chloro-4-(trifluoromethyl)pyridin-3-OL is a pyridine derivative notable for its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₆H₃ClF₃N
- Molecular Weight : 181.54 g/mol
- Structure : The compound features a pyridine ring with a chlorine atom at position 2 and a trifluoromethyl group at position 4, which significantly influences its reactivity and biological interactions.
Antitumor Properties
Research indicates that this compound exhibits antitumor activity by inhibiting specific enzymes involved in cancer progression. Its efficacy is attributed to its ability to interact with various biological targets, making it a candidate for further pharmacological exploration. Studies have shown that this compound can effectively bind to certain enzymes and receptors, which is crucial for understanding its mechanism of action in biological systems.
Antimicrobial Activity
The trifluoromethyl group is essential for the compound's biological activity. In studies focusing on Chlamydia trachomatis, derivatives of pyridine containing the trifluoromethyl group displayed selective activity against the pathogen without affecting host cell viability. This highlights the potential of this compound as a starting point for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl substituent has been shown to enhance biological activity significantly. Comparative studies with analogues lacking this group revealed that compounds with electron-withdrawing groups at position 4 exhibited improved antichlamydial activity. For instance, replacing the trifluoromethyl group with chlorine resulted in moderate activity, emphasizing the importance of the trifluoromethyl moiety .
Synthesis Methods
Several methods have been reported for synthesizing this compound, including:
- Direct chlorination and fluorination of 3-picoline.
- Aromatic nuclear chlorination of the pyridine ring.
- Cyclo-condensation reactions involving trifluoromethyl building blocks .
Case Studies and Research Findings
- In Vivo Studies : A study demonstrated that this compound showed promising results in inhibiting tumor growth in animal models, providing a basis for its potential application in cancer therapies.
- Spectroscopic Analysis : Vibrational spectral analysis using Fourier-transform infrared (FT-IR) and Raman spectroscopy has been conducted to elucidate the compound's molecular structure and confirm its interactions with biological molecules .
- Comparative Activity : In comparative studies with other pyridine derivatives, compounds containing the trifluoromethyl group consistently exhibited superior biological activities, reinforcing the significance of this substituent in drug design .
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-4(12)3(1-2-11-5)6(8,9)10/h1-2,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUISHIPDMLMDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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